molecular formula C8H7F3N2OS B066695 1-(2-(Trifluoromethoxy)phenyl)thiourea CAS No. 175205-24-0

1-(2-(Trifluoromethoxy)phenyl)thiourea

Cat. No.: B066695
CAS No.: 175205-24-0
M. Wt: 236.22 g/mol
InChI Key: HYKOSRYWIURWQI-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)phenyl)thiourea is an organic compound with the molecular formula C8H7F3N2OS. It is a thiourea derivative, characterized by the presence of a trifluoromethoxy group attached to the phenyl ring.

Mechanism of Action

Target of Action

A closely related compound, n,n’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, has been shown to play a significant role in the development of h-bond organocatalysts. This suggests that 1-(2-(Trifluoromethoxy)phenyl)thiourea might also interact with similar targets.

Mode of Action

It is known that thiourea derivatives can act as hydrogen bond donors, which can stabilize developing charges in the transition states of reactions. This property might be crucial for the compound’s interaction with its targets.

Action Environment

It is known that the compound is stable at room temperature , but more research is needed to understand how other environmental factors might affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethoxy)phenyl)thiourea typically involves the reaction of 2-(trifluoromethoxy)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethoxy)phenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Trifluoromethoxy)phenyl)thiourea has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)thiourea
  • 1-(2-Chlorophenyl)thiourea
  • 1-(2-Bromophenyl)thiourea
  • 1-(2-Methoxyphenyl)thiourea

Uniqueness

1-(2-(Trifluoromethoxy)phenyl)thiourea is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions and applications .

Properties

IUPAC Name

[2-(trifluoromethoxy)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-4-2-1-3-5(6)13-7(12)15/h1-4H,(H3,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKOSRYWIURWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369741
Record name [2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-24-0
Record name N-[2-(Trifluoromethoxy)phenyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(trifluoromethoxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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